molecular formula C15H12ClFN2O5S B2858499 2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid CAS No. 847751-79-5

2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid

Cat. No.: B2858499
CAS No.: 847751-79-5
M. Wt: 386.78
InChI Key: IQTFUPRBTOQVOS-UHFFFAOYSA-N
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Description

2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid is a complex organic compound with the molecular formula C15H12ClFN2O5S This compound is known for its unique chemical structure, which includes a sulfonamide group, a formamido group, and a chloro-fluoro substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with 4-aminobenzoic acid to form the sulfonamide intermediate. This intermediate is then reacted with formic acid and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and quality. Purification processes such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro and fluoro groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorobenzenesulfonamide
  • 4-Aminobenzoic acid
  • Formic acid derivatives

Uniqueness

2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the benzene ring enhances its potential for diverse chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-[[4-[(4-chloro-2-fluorophenyl)sulfonylamino]benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O5S/c16-10-3-6-13(12(17)7-10)25(23,24)19-11-4-1-9(2-5-11)15(22)18-8-14(20)21/h1-7,19H,8H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTFUPRBTOQVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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